An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene
An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3). The information is intended for use by professionals in research, scientific analysis, and drug development.
General Information
2-Chloro-1,3-dinitrobenzene, also known as 2,6-dinitrochlorobenzene, is an organic compound with the formula C₆H₃ClN₂O₄.[1][2] It presents as a pale-yellow to yellow-brown crystalline solid.[2][3][4] Structurally, it is a benzene (B151609) ring substituted with a chlorine atom and two nitro groups at positions 1, 2, and 3, respectively. This compound serves as a crucial intermediate in the synthesis of dyes and pigments.[3][5] It is also utilized as a thiol-modifying agent and a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[3][5][6] The presence of two strongly electron-withdrawing nitro groups significantly influences the chemical reactivity of the aryl halide, making it susceptible to nucleophilic aromatic substitution.[7][8][9]
Physical and Chemical Properties
The quantitative physical and chemical properties of 2-Chloro-1,3-dinitrobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][10] |
| Molecular Weight | 202.55 g/mol | [1][2][11] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [2][3][4][12] |
| Melting Point | 82.5 - 88.5 °C | [1][3][5][13] |
| Boiling Point | 315 °C at 760 mmHg | [1][2][3][13] |
| Density | 1.687 g/cm³ | [2][3][13][14] |
| Flash Point | 142.4 - 315 °C | [1][3][10][14] |
| Water Solubility | Practically insoluble | [2][3][14] |
| Solubility in Organics | Soluble in alcohol; moderately soluble in benzene and ether.[2][3][6][12][14] | [2][3][6][12][14] |
| Vapor Pressure | 0.0 mmHg at 25 °C (estimate) | [1] |
| Refractive Index | 1.587 - 1.625 (estimate) | [3][10] |
| LogP | 1.79 - 3.20 | [1][10] |
| CAS Registry Number | 606-21-3 | [2][10][15] |
Chemical Reactivity and Signaling Pathways
The primary mode of reactivity for 2-Chloro-1,3-dinitrobenzene is Nucleophilic Aromatic Substitution (SₙAr) . The two electron-withdrawing nitro groups ortho and para to the chlorine atom decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7][9] This is in contrast to simple aryl halides like chlorobenzene, which are generally inert to nucleophilic substitution under standard conditions.[8]
The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The attack of a nucleophile on the carbon bearing the chlorine atom leads to the formation of this intermediate, followed by the departure of the chloride leaving group, which restores the aromaticity of the ring.[8][9] The stability of the Meisenheimer complex is crucial, and the ortho/para positioning of the nitro groups is essential for this stabilization.[7]
Caption: Logical flow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.
Experimental Protocols: Synthesis
Detailed methodologies for two common synthesis routes are provided below.
Synthesis from 2,6-Dinitroaniline (B188716) (Sandmeyer Reaction)
This method prepares 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline via a Sandmeyer reaction.[2][16]
Methodology:
-
A solution of sodium nitrite (B80452) is prepared and cooled to 25-30 °C.
-
A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the sodium nitrite solution, maintaining the temperature below 40 °C. The temperature for diazotization is critical to the yield.[16]
-
The mixture is stirred at 40 °C for 30 minutes.
-
This solution is then added to a prepared solution of cuprous chloride in concentrated hydrochloric acid, which is kept at 10 °C.
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to 50 °C.
-
After the effervescence ceases (approx. 20 minutes), an equal volume of water is added, and the mixture is cooled in an ice bath.
-
The resulting yellow, crystalline product is collected by suction filtration, washed with water, and dried.
-
The product can be recrystallized from 90% acetic acid or a mixture of hot benzene and petroleum ether.[16]
Caption: Experimental workflow for the Sandmeyer reaction synthesis.
Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid
This protocol involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.[3]
Methodology:
-
To a 2L flask, add 800ml of sulfolane (B150427) as the solvent.
-
Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask.
-
Heat the mixture to 195 °C and allow it to react for 2 hours.
-
After the reaction is complete, cool the mixture to 130 °C.
-
Perform distillation under reduced pressure.
-
The final product, 2-Chloro-1,3-dinitrobenzene, is obtained by rectification. The reported yield is 88.1%.[3]
Caption: Experimental workflow for synthesis via decarboxylation.
Safety and Handling
2-Chloro-1,3-dinitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[3][12][17] It may cause damage to organs through prolonged or repeated exposure.[3][12][17] The compound is also a skin irritant.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, tightly fitting safety goggles, and impervious gloves.[12][18] If exposure limits are exceeded, use a full-face respirator.[12]
-
Handling: Handle in a well-ventilated place or under a chemical fume hood.[12][18] Avoid the formation of dust and aerosols.[12][18]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][17][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[12][17]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[12][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[12][17][18]
-
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[3][12][17] Prevent spillage from entering drains or water systems.[18]
-
Storage: Store locked up in a dry, cool, and well-ventilated place. Keep containers tightly closed.[18] It is incompatible with oxidizing agents and strong bases.
References
- 1. 2-Chloro-1,3-dinitrobenzene | CAS#:606-21-3 | Chemsrc [chemsrc.com]
- 2. 2-Chloro-1,3-dinitrobenzene [drugfuture.com]
- 3. 2-Chloro-1,3-dinitrobenzene | 606-21-3 [chemicalbook.com]
- 4. CAS 606-21-3: 2-Chloro-1,3-dinitrobenzene | CymitQuimica [cymitquimica.com]
- 5. L04593.06 [thermofisher.com]
- 6. 2-Chloro-1,3-dinitrobenzene, 98+% | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Page loading... [guidechem.com]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. echemi.com [echemi.com]
- 13. 2-chloro-1,3-dinitrobenzene [stenutz.eu]
- 14. parchem.com [parchem.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. orgsyn.org [orgsyn.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
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